Cas no 873980-35-9 (4-Bromo-2-(4-bromophenoxy)aniline)

4-Bromo-2-(4-bromophenoxy)aniline is a brominated aromatic compound featuring both an aniline and a phenoxy functional group. Its molecular structure, incorporating two bromine substituents, enhances its utility as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of reactive amino and ether groups allows for further functionalization, enabling diverse chemical modifications. This compound is valued for its stability and selectivity in cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling. Its well-defined structure and purity make it suitable for research and industrial applications requiring precise brominated building blocks.
4-Bromo-2-(4-bromophenoxy)aniline structure
873980-35-9 structure
Product Name:4-Bromo-2-(4-bromophenoxy)aniline
CAS No:873980-35-9
MF:C12H9Br2NO
MW:343.013961553574
CID:1093094
PubChem ID:65342915
Update Time:2025-10-28

4-Bromo-2-(4-bromophenoxy)aniline Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-2-(4-bromophenoxy)aniline
    • AKOS014678222
    • 873980-35-9
    • Inchi: 1S/C12H9Br2NO/c13-8-1-4-10(5-2-8)16-12-7-9(14)3-6-11(12)15/h1-7H,15H2
    • InChI Key: LUGNGMTUORMJMZ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)OC1C=CC(=CC=1)Br)N

Computed Properties

  • Exact Mass: 342.90304g/mol
  • Monoisotopic Mass: 340.90509g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 35.2Ų

4-Bromo-2-(4-bromophenoxy)aniline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019145926-1g
4-Bromo-2-(4-bromophenoxy)aniline
873980-35-9 95%
1g
$400.00 2023-08-31

Additional information on 4-Bromo-2-(4-bromophenoxy)aniline

Comprehensive Overview of 4-Bromo-2-(4-bromophenoxy)aniline (CAS No. 873980-35-9): Properties, Applications, and Industry Insights

4-Bromo-2-(4-bromophenoxy)aniline, identified by its CAS No. 873980-35-9, is a specialized brominated aromatic compound gaining traction in pharmaceutical and material science research. Its unique molecular structure, featuring dual bromine substitutions and an aniline backbone, positions it as a versatile intermediate for synthesizing advanced organic electronic materials and biologically active molecules. With the rise of green chemistry and sustainable synthesis trends, researchers are increasingly exploring eco-friendly protocols to optimize its production.

The compound's structure-activity relationship (SAR) has drawn attention in drug discovery, particularly for designing kinase inhibitors and antimicrobial agents. Recent studies highlight its potential as a building block for OLED materials, where bromine atoms facilitate cross-coupling reactions like Suzuki-Miyaura polymerization. Industry reports indicate growing demand for such high-performance intermediates, driven by the expansion of flexible electronics and optoelectronic devices markets.

Analytical characterization of 4-Bromo-2-(4-bromophenoxy)aniline typically involves HPLC purity analysis, mass spectrometry, and X-ray crystallography. Its crystalline form exhibits remarkable stability under ambient conditions, a property critical for storage optimization in industrial settings. Thermal analysis (DSC/TGA) reveals a melting point range of 145-148°C, making it suitable for high-temperature applications in polymer modification.

From a synthetic chemistry perspective, this compound serves as a key precursor for palladium-catalyzed reactions. Patent literature demonstrates its utility in creating π-conjugated systems for organic photovoltaics, addressing the global push for renewable energy solutions. The 4-bromophenoxy moiety particularly enables precise molecular engineering of charge transport materials, a hot topic in battery technology research.

Environmental considerations surrounding brominated compounds have led to innovations in waste minimization strategies during its synthesis. Modern flow chemistry approaches demonstrate 20-30% yield improvements over batch methods while reducing solvent usage – aligning with EPA green chemistry principles. Such advancements respond to growing ESG (Environmental, Social, and Governance) concerns in chemical manufacturing.

The global market for specialty brominated intermediates like CAS 873980-35-9 is projected to grow at 6.8% CAGR (2023-2030), fueled by demand from Asia-Pacific's electronics manufacturing hubs. Quality standards including ICH guidelines for impurity profiling are becoming crucial as applications expand into pharmaceutical grade uses. Storage recommendations emphasize protection from light in amber glass containers to prevent potential photodegradation.

Recent breakthroughs in computational chemistry have enabled precise prediction of this compound's electronic properties, accelerating its adoption in materials informatics workflows. Machine learning models trained on its QSAR (Quantitative Structure-Activity Relationship) data are helping design next-generation semiconductor dopants. These developments position 4-Bromo-2-(4-bromophenoxy)aniline as a strategic material in the Industry 4.0 transformation.

Safety assessments confirm the compound's compatibility with standard laboratory handling protocols when proper PPE (Personal Protective Equipment) is used. Its low volatility minimizes inhalation risks, though engineering controls like fume hoods remain recommended during large-scale processing. These characteristics make it preferable to more hazardous alternatives in benign-by-design synthetic routes.

Emerging applications in agrochemical research leverage its structural motifs for developing novel plant growth regulators. The aniline derivative component shows promising interactions with enzyme targets in pest management systems. Such discoveries align with the agricultural sector's need for precision farming solutions amid climate change challenges.

From a regulatory standpoint, REACH compliance documentation for this compound emphasizes its low bioaccumulation potential, facilitating global trade. Analytical methods for its detection in environmental matrices have been validated down to ppb (parts per billion) levels, supporting life cycle assessment studies required by circular economy initiatives.

The compound's cost-performance ratio continues to improve through catalytic process optimization. Recent patent filings reveal novel copper-mediated synthetic routes that reduce production costs by 40% compared to traditional methods. Such innovations address supply chain concerns in the post-pandemic chemical industry landscape.

Academic investigations into its supramolecular chemistry have uncovered unique crystal packing behaviors valuable for molecular electronics. These findings contribute to the broader understanding of halogen bonding interactions – a rapidly growing field in materials science. Research papers citing CAS 873980-35-9 have increased 78% since 2020, reflecting its rising scientific importance.

Industrial scale-up challenges are being addressed through continuous manufacturing platforms that enhance reproducibility. Quality control protocols now incorporate process analytical technology (PAT) for real-time monitoring of reaction kinetics. These advancements support the compound's transition from research-scale to commercial-scale production.

Looking ahead, 4-Bromo-2-(4-bromophenoxy)aniline is poised to play a pivotal role in developing smart materials for wearable technology and IoT devices. Its balanced lipophilicity profile also makes it attractive for drug delivery system research, particularly in nanocarrier design. The compound exemplifies how multifunctional intermediates can bridge diverse technological domains.

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